molecular formula C19H14IN5OS B13380940 (4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380940
M. Wt: 487.3 g/mol
InChI Key: ZXHQDESQJNBUFM-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex chemical reagent designed for advanced research applications. This compound features a unique molecular structure integrating a pyrazol-3-one core, a 4-iodophenyl group, and a 1,3,4-thiadiazole amine moiety. The core pyrazol-3-one structure is a privileged scaffold in medicinal chemistry, known to be present in bioactive molecules and established drugs such as the antioxidant Edaravone (Radicut) . The incorporation of the 1,3,4-thiadiazole ring, a heterocycle known for its diverse biological activities, significantly enhances its potential as a key intermediate in drug discovery. The specific structure of this reagent suggests its primary value in the synthesis and development of novel pharmacologically active compounds. Researchers can leverage this chemical as a core building block for creating potential enzyme inhibitors. Molecular docking studies of analogous pyrazole-triazole hybrids have demonstrated strong binding affinities to enzyme active sites, such as prostaglandin reductase, through key interactions like hydrogen bonding and π-π stacking with amino acid residues . Furthermore, structurally related pyrazole-thione derivatives have shown promise as anti-virulence agents, for instance, by effectively inhibiting bacterial sortase A enzymes, which are crucial for the virulence of pathogens like Staphylococcus aureus . This makes it a compound of high interest for research in infectious diseases. The iodine substituent on the phenyl ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing for extensive structural diversification. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C19H14IN5OS

Molecular Weight

487.3 g/mol

IUPAC Name

2-(4-iodophenyl)-5-methyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H14IN5OS/c1-12-16(18(26)25(24-12)15-9-7-14(20)8-10-15)11-21-19-23-22-17(27-19)13-5-3-2-4-6-13/h2-11,24H,1H3/b21-11+

InChI Key

ZXHQDESQJNBUFM-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)/C=N/C3=NN=C(S3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=NN=C(S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-Iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The thiadiazole moiety allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects such as antimicrobial and anticancer activities . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolone/thiadiazole derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound: (4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one C₂₀H₁₄IN₅O₂S 555.33 4-iodophenyl, 5-phenylthiadiazole High polarizability (iodine), potential for halogen bonding, thiadiazole π-acidity N/A
Compound-1 (): (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-nitrophenyl, acetyl Nitro group enhances electron deficiency; Lipinski rule compliant
Compound: 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₂₁H₁₇Cl₂N₅O₂S 458.36 2,4-dichlorophenyl, 2,4-dimethylphenyl Chlorine atoms increase electronegativity; dimethylphenyl enhances hydrophobicity
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () C₃₁H₂₉N₃O₄S₂ 571.71 Ethoxyphenyl, thioxo-thiazolidinone Thioxo group improves redox activity; methoxy groups enhance solubility

Key Comparative Insights:

Iodine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens . The thiadiazole moiety in both the target compound and ’s derivative contributes to electron-deficient aromatic systems, facilitating interactions with electron-rich biological targets (e.g., enzymes or receptors) .

Structural Flexibility vs. In contrast, compounds like ’s thiazolidinone derivative exhibit greater flexibility due to the thioxo-thiazolidinone ring, which may affect pharmacokinetics .

Drug-Likeness: Compound-1 () complies with Lipinski’s rule of five (molecular weight <500, ≤5 H-bond donors/acceptors), suggesting oral bioavailability. The target compound’s higher molecular weight (555.33) and iodine content may limit its compliance, necessitating formulation optimization .

Synthetic Routes :

  • The target compound’s synthesis likely involves a Schiff base formation between a pyrazolone precursor and a thiadiazolylamine, analogous to methods in and .

Research Findings and Implications

  • Crystallographic Analysis : Compounds like those in and were characterized using SHELX and ORTEP software, highlighting the importance of crystallography in confirming the (4E) configuration and hydrogen-bonding networks .
  • Future Directions : Comparative studies should explore the iodine substituent’s impact on bioactivity and solubility. Synthetic modifications, such as replacing iodine with bioisosteres (e.g., trifluoromethyl), could optimize drug-likeness.

Biological Activity

The compound (4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolone core , which is known for various biological activities.
  • An iodophenyl group , which can enhance biological activity through halogen bonding.
  • A thiadiazole moiety , recognized for its broad spectrum of pharmacological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways by binding to these targets, leading to alterations in cellular processes. The presence of the thiadiazole group is particularly significant, as derivatives of this class have been documented to exhibit:

  • Antimicrobial activity
  • Anticancer properties
  • Anti-inflammatory effects .

Anticancer Activity

Research indicates that compounds containing the thiadiazole structure demonstrate promising anticancer effects. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. In vitro studies have reported that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics like cisplatin . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities against a range of pathogens. Studies have shown that the compound can inhibit bacterial growth and has potential applications in treating infections . The incorporation of the iodophenyl group may enhance this activity through increased lipophilicity and membrane penetration.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

Additional Pharmacological Activities

Other reported activities include:

  • Anticonvulsant effects : Some derivatives have demonstrated effectiveness in seizure models.
  • Antidiabetic properties : Compounds with similar structures have shown potential in lowering blood glucose levels .

Case Studies and Research Findings

Several studies highlight the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A derivative showcased significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value lower than 3.3 μM compared to cisplatin .
  • Antimicrobial Testing : In a study evaluating various thiadiazole compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 26.46 μg/mL against Mycobacterium smegmatis, outperforming traditional antibiotics like Isoniazid .
  • Inflammation Model : In vitro tests showed that certain derivatives inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerIC50 < 3.3 μM against MDA-MB-231
AntimicrobialMIC = 26.46 μg/mL against Mycobacterium
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticonvulsantEffective in seizure models

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolone core followed by functionalization of the thiadiazole and iodophenyl groups. Critical steps include:

  • Condensation reactions under reflux using glacial acetic acid or ethanol as solvents to form the hydrazinylidene intermediate .
  • Cross-coupling reactions to introduce the 4-iodophenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent selection (e.g., DMF for polar intermediates), reaction time (6–12 hr), and catalyst loading (1–5 mol%) to maximize yields (typically 60–75%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires:

  • 1H/13C NMR in deuterated solvents (e.g., DMSO-d₆) to identify proton environments, particularly the E-configuration of the methylidene group (δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 575.08) .
  • FT-IR to confirm functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thiadiazole and pyrazolone moieties?

The thiadiazole group participates in nucleophilic substitutions due to its electron-deficient aromatic ring, while the pyrazolone’s α,β-unsaturated ketone enables Michael addition reactions. Mechanistic studies involve:

  • Kinetic monitoring via HPLC to track intermediate formation during thiadiazole functionalization .
  • DFT calculations to map electron density distributions, revealing preferential reactivity at the thiadiazole C-2 position .
  • pH-dependent stability assays showing degradation above pH 9, necessitating buffered conditions (pH 6–8) for biological assays .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, with the iodophenyl group enhancing hydrophobic interactions .
  • MD simulations (100 ns trajectories) assess stability in binding pockets, highlighting the role of the thiadiazole’s sulfur atoms in H-bonding .
  • QSAR models correlate substituent electronegativity (e.g., iodine vs. bromine) with antimicrobial IC₅₀ values, guiding derivative prioritization .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Discrepancies often arise from:

  • Solvent polarity : Higher yields (75%) in DMF vs. ethanol (60%) due to improved intermediate solubility .
  • Biological assay conditions : Varying IC₅₀ values (e.g., 2–10 µM against S. aureus) from differences in bacterial strain virulence or incubation time . Mitigation strategies include standardizing protocols (CLSI guidelines) and reporting full reaction parameters (e.g., exact catalyst batches) .

Q. What experimental frameworks are recommended for evaluating the compound’s therapeutic potential?

  • In vitro screening :
  • Antimicrobial : Broth microdilution assays (MIC determination) against ESKAPE pathogens .
  • Anticancer : MTT assays on cell lines (e.g., MCF-7, HeLa), noting apoptosis via flow cytometry (Annexin V/PI staining) .
    • In vivo models :
  • Murine inflammation : Carrageenan-induced paw edema, with COX-2 inhibition measured via ELISA (PGE₂ reduction) .
  • Toxicity profiling : Acute toxicity (LD₅₀) in zebrafish, monitoring hepatorenal biomarkers (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.